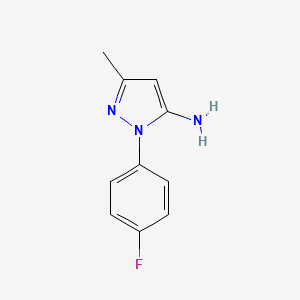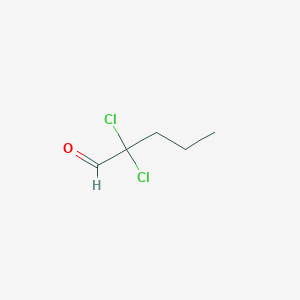![molecular formula C14H19NO3 B1597696 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid CAS No. 886496-96-4](/img/structure/B1597696.png)
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
Descripción general
Descripción
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H19NO3. It is known for its unique chemical structure, which includes a cyclohexane ring, a carboxylic acid group, and a methoxyphenylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid typically involves the reaction of 4-methoxyaniline with cyclohexanecarboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and carboxylic acid groups. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-[(4-Hydroxyphenyl)amino]cyclohexanecarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 1-[(4-Methoxyphenyl)amino]cyclohexanol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a catalyst.
Major Products Formed
Oxidation: 1-[(4-Hydroxyphenyl)amino]cyclohexanecarboxylic acid.
Reduction: 1-[(4-Methoxyphenyl)amino]cyclohexanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues in proteins, further influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-Hydroxyphenyl)amino]cyclohexanecarboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[(4-Methylphenyl)amino]cyclohexanecarboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
1-[(4-Chlorophenyl)amino]cyclohexanecarboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Propiedades
IUPAC Name |
1-(4-methoxyanilino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMAVUAAODMKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374868 | |
| Record name | 1-(4-Methoxyanilino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-96-4 | |
| Record name | 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyanilino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)
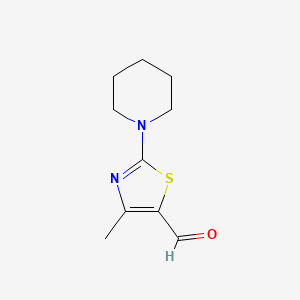
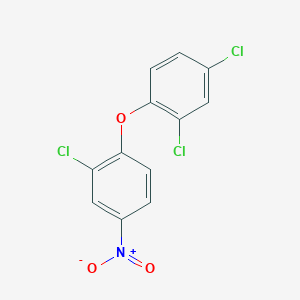
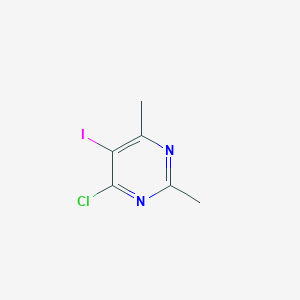

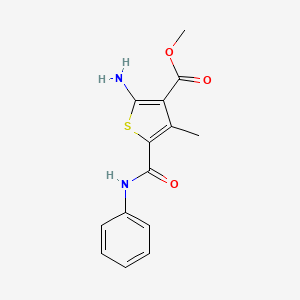



![N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/new.no-structure.jpg)
![2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B1597631.png)
